REACTION_SMILES
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[CH2:1]([O:2][CH2:3][O:5][c:6]1[cH:7][cH:8][c:9]([C:12]([C:13]([F:14])([F:15])[F:16])([F:17])[F:18])[cH:10][cH:11]1)[CH3:4].[CH3:19][C:20](=[O:21])[CH3:22].[ClH:23].[OH2:24]>>[OH:5][c:6]1[cH:7][cH:8][c:9]([C:12]([C:13]([F:14])([F:15])[F:16])([F:17])[F:18])[cH:10][cH:11]1
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Name
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CCOCOc1ccc(C(F)(F)C(F)(F)F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCOc1ccc(C(F)(F)C(F)(F)F)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Type
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product
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Smiles
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Oc1ccc(C(F)(F)C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |